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Compound of Interest

Compound Name: N-(2-cyclohexen-1-yl)acetamide

Cat. No.: B8526398

Get Quote

Executive Summary & Core Directive
In drug development, the distinction between an allylic amide (like

-(2-cyclohexen-1-yl)acetamide) and its saturated analog (

-cyclohexylacetamide) is critical. A common error in automated library synthesis is the
inadvertent reduction of the alkene or misidentification of regioisomers (e.g., enamide vs. allylic
amide).

This guide does not merely list databases; it establishes a self-validating workflow to verify the

identity of

-(2-cyclohexen-1-yl)acetamide (CAS: 886-86-2 / 53498-34-3 analog) using a triangulation
method between experimental data, spectral databases, and chemometric prediction.

The Molecule: Structural Causality in Spectroscopy
Before querying databases, one must define the diagnostic spectral markers dictated by the

compound's structure.
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Compound:

-(2-cyclohexen-1-yl)acetamide[1]

Core Feature: Allylic Amide System (

).

Critical Differentiator: The double bond at C2-C3 relative to the amide at C1.

Diagnostic Spectral Markers (The "Fingerprint")
Spectroscopy Feature Expected Signal Causality (Why?)

H NMR Vinylic Protons 5.6–5.9 ppm (m, 2H)

Diagnostic of the

cyclohexene ring;

absent in saturated

analog.

H NMR Allylic Methine 4.4–4.6 ppm (m, 1H)

Deshielded by both

the nitrogen and the

adjacent

-system.

C NMR Alkene Carbons 125–130 ppm

Two distinct signals

confirming

unsaturation.

IR Amide I & II

1640 cm

(C=O), 1540 cm

(N-H)

Standard secondary

amide stretch.

IR C=C Stretch
~3020 cm

(w)

Weak alkene C-H

stretch, often

obscured but critical.
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Not all databases are equal for specific allylic amides. The following analysis compares the

three primary repositories for cross-referencing this specific compound class.

Table 1: Spectral Database Utility Matrix
Database Source

Coverage of
Allylic Amides

Data Quality Best Use Case

SDBS AIST (Japan) High
Excellent

(Experimental)

Primary

Reference. Best

for overlaying

H NMR and IR to

check fingerprint

regions.

NIST WebBook NIST (USA) Medium High (Evaluated)

Mass Spec (EI).

Essential for

verifying

fragmentation

patterns (e.g.,

retro-Diels-

Alder).

PubChem NIH (USA) Broad
Variable

(Aggregated)

Literature

Linkage. Use to

find synthesis

papers (e.g.,

Ritter reaction

variants) when

direct spectra are

missing.
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Expert Insight: SDBS is the "Gold Standard" for organic assignments because they curate full

spectral sets (NMR, IR, MS) for the same sample, eliminating batch-to-batch variation errors

found in aggregated databases like ChemSpider.

Protocol: The Triangulation Workflow
This protocol ensures high confidence in identification even if the exact spectrum is not

explicitly indexed in a database.

Phase 1: Acquisition (The "Negative Control" Method)
Objective: Acquire spectra of the sample and, if possible, the saturated analog (

-cyclohexylacetamide) to serve as a negative control.

Solvent Selection: Use CDCl

for standard archiving. Use DMSO-

only if solubility is poor, but be aware that amide N-H shifts will move significantly (

5.5

7.8 ppm).

Pulse Sequence: For

C, ensure a sufficient relaxation delay (

) to integrate carbonyls and quaternary carbons accurately.

Phase 2: Database Cross-Referencing
Objective: Confirm the "Skeleton" and the "Functionality."
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Search SDBS for "N-cyclohexylacetamide" (SDBS No. 2788).

Overlay: Compare your experimental spectrum with the SDBS record of the saturated

analog.

Subtraction Logic:

Match: Acetyl methyl (

1.95), Amide NH, and high-field cyclohexyl methylenes (

1.0–1.8).

Mismatch (Target): The experimental spectrum MUST show the loss of 2 protons in the

aliphatic region and the appearance of the alkene multiplet at

5.7.

Phase 3: Mass Spectrometry Validation
Objective: Confirm the molecular ion and fragmentation.

Target Ion:

139 (

).

Key Fragment: Loss of acetamide group or Retro-Diels-Alder (RDA) fragmentation of the

cyclohexene ring.

NIST Check: Search for "3-acetamidocyclohexene" or similar isomers to verify if the RDA

fragment (

54, butadiene) is present.

Visualization of Workflows
Diagram 1: Spectral Cross-Referencing Logic Flow
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This diagram illustrates the decision-making process when exact database matches are

unavailable.

Start: Experimental Spectrum
(N-(2-cyclohexen-1-yl)acetamide)

Query SDBS/NIST
(Exact Structure Search)

Exact Match Found?

Direct Verification
Compare Peak Lists

Yes

Search Saturated Analog
(N-cyclohexylacetamide)

No

Confirmed Identity

Differential Analysis
(Exp. Spectrum - Analog Spectrum)

Identify Diagnostic Regions:
1. Vinyl Protons (5.7 ppm)
2. Allylic Shift (4.5 ppm)

Click to download full resolution via product page
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Caption: Logical workflow for validating spectral identity using differential analysis against

database standards.

Diagram 2: Diagnostic NMR Assignment
A visual representation of the chemical shift causality.

Amide Methyl
(Singlet, ~2.0 ppm)

Amide NH
(Broad, ~5.8 ppm)

H-1 (Allylic Methine)
(Multiplet, ~4.5 ppm)

H-2, H-3 (Vinyl)
(Multiplet, ~5.7 ppm)

Ring Methylenes
(Multiplet, 1.5-2.1 ppm)

N-(2-cyclohexen-1-yl)acetamide

Click to download full resolution via product page

Caption: Key proton assignments. Red nodes indicate the critical diagnostic shifts

distinguishing the target from its saturated impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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